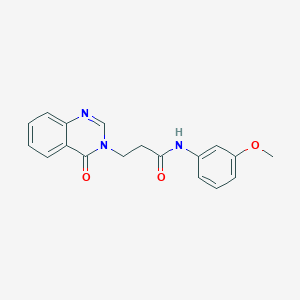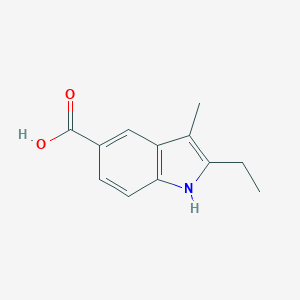![molecular formula C21H19FN2O2 B277324 6-Fluoro-2-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B277324.png)
6-Fluoro-2-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-2-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline is a chemical compound that belongs to the class of tetrahydroquinolines. This compound is synthesized using various methods and has been extensively studied for its scientific research applications.
科学的研究の応用
6-Fluoro-2-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline has been extensively studied for its scientific research applications. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a diagnostic tool for certain diseases.
作用機序
The mechanism of action of 6-Fluoro-2-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline involves its ability to inhibit the activity of certain enzymes and receptors in the body. This inhibition leads to the suppression of the growth and proliferation of cancer cells and the prevention of the formation of amyloid plaques in the brain, which are associated with Alzheimer's disease.
Biochemical and physiological effects:
6-Fluoro-2-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors in the body, leading to the suppression of the growth and proliferation of cancer cells and the prevention of the formation of amyloid plaques in the brain. It has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the advantages of using 6-Fluoro-2-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline in lab experiments is its ability to inhibit the activity of certain enzymes and receptors in the body, making it a promising compound for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research of 6-Fluoro-2-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline. One of the future directions is the development of more efficient synthesis methods for this compound. Another future direction is the study of its potential use in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, the study of its potential use as a diagnostic tool for certain diseases is another future direction for research.
In conclusion, 6-Fluoro-2-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline is a promising chemical compound that has shown potential in the treatment of various diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of scientific research.
合成法
6-Fluoro-2-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline can be synthesized using various methods. One of the most common methods involves the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline with 5-methyl-3-phenylisoxazole-4-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting compound is then treated with fluorine gas to obtain 6-Fluoro-2-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline.
特性
分子式 |
C21H19FN2O2 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone |
InChI |
InChI=1S/C21H19FN2O2/c1-13-8-9-16-12-17(22)10-11-18(16)24(13)21(25)19-14(2)26-23-20(19)15-6-4-3-5-7-15/h3-7,10-13H,8-9H2,1-2H3 |
InChIキー |
QSGHGWNCHVRISC-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(N1C(=O)C3=C(ON=C3C4=CC=CC=C4)C)C=CC(=C2)F |
正規SMILES |
CC1CCC2=C(N1C(=O)C3=C(ON=C3C4=CC=CC=C4)C)C=CC(=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 5-ethyl-2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B277244.png)
![4-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}benzoic acid](/img/structure/B277245.png)
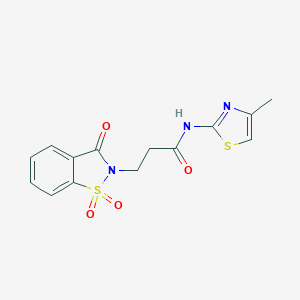
![3-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}benzoic acid](/img/structure/B277256.png)
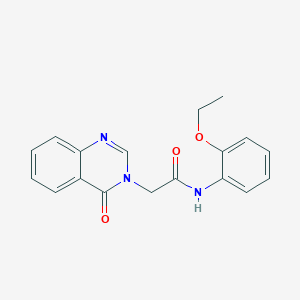
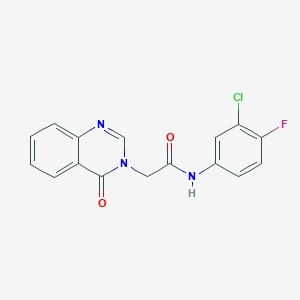
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B277261.png)
![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl benzoate](/img/structure/B277264.png)
![4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine](/img/structure/B277265.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate](/img/structure/B277267.png)
